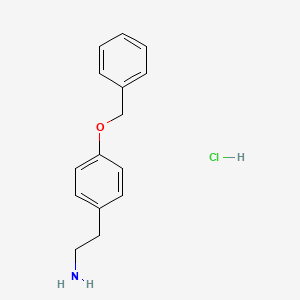

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride consists of 15 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride has a molecular weight of 263.76 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Medicinal Chemistry: Ligand Design and Drug Discovery

4-benzyloxy-phenethylamine HCl: is a valuable scaffold in medicinal chemistry, particularly in the design of ligands for various receptors . Its structure is closely related to natural neurotransmitters, making it a prime candidate for the development of new therapeutic agents. Researchers utilize this compound to create analogs that can interact with adrenoceptors, dopamine receptors, and serotonin receptors. These interactions are crucial for treating disorders such as depression, anxiety, and hypertension.

Neuropharmacology: Study of Dopaminergic Systems

Due to its structural similarity to dopamine, 4-benzyloxy-phenethylamine HCl serves as an important tool in neuropharmacological research . It helps in understanding the dopaminergic system’s role in voluntary movement, stress response, and mood regulation. This compound aids in the exploration of dopaminergic pathways and the development of drugs targeting Parkinson’s disease and other movement disorders.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-benzyloxy-phenethylamine HCl is used to study enzyme inhibition, particularly monoamine oxidase (MAO) and carbonyl anhydrase . By inhibiting these enzymes, researchers can explore therapeutic avenues for conditions like depression and glaucoma, respectively. The compound’s ability to modulate enzyme activity makes it a significant molecule in biochemical research.

Pharmacology: Receptor Binding Assays

This compound is instrumental in pharmacological research for conducting receptor binding assays . It helps in quantifying the binding affinity and activity of various compounds at specific receptors. This is essential for drug development, as it allows for the screening of potential drug candidates and the assessment of their therapeutic potential.

Synthetic Chemistry: Precursor for Complex Molecules

4-benzyloxy-phenethylamine HCl: acts as a precursor in the synthesis of more complex molecules . Its phenethylamine core is versatile and can be modified to produce a wide range of derivatives with potential pharmacological properties. Synthetic chemists use this compound as a starting point to create novel molecules for further evaluation in drug discovery.

Toxicology: Safety and Risk Assessment

The compound’s role in toxicology involves safety and risk assessment studies . It’s used to determine the toxicological profile of new chemical entities that share a similar structure. Understanding the safety parameters of 4-benzyloxy-phenethylamine HCl helps in predicting the potential risks associated with its derivatives.

Safety and Hazards

Mécanisme D'action

Target of Action

Phenethylamine, a related compound, is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine, a structurally similar compound, may increase the central nervous system depressant (cns depressant) activities .

Biochemical Pathways

Phenethylamines in general are known to be involved in various biochemical pathways, including those related to adrenoceptors, carbonyl anhydrase, dopamine receptor, dat, 5-ht, mao, ppar, sigma receptors, and taar1 .

Pharmacokinetics

Phenethylamine, a related compound, is known to have a complex pharmacokinetic profile .

Result of Action

Phenethylamines in general are known to have a wide range of effects, including mood elevation and increased alertness .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWDNMRTKWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183957 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2982-54-9 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2982-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.